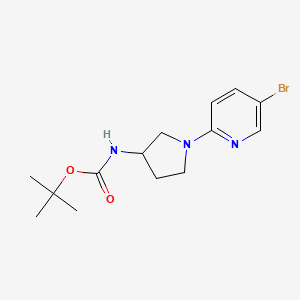

tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate

概要

説明

tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C14H21BrN2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

準備方法

The synthesis of tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(5-bromopyridin-2-yl)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The electrophilic 5-bromopyridin-2-yl moiety undergoes NAS reactions under specific conditions. Bromine substitution typically occurs at the ortho or para positions relative to the pyridine nitrogen.

Example Reaction:

Replacement of bromine with amines or alkoxy groups:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium amide | Anhydrous THF, 0°C → 25°C | 5-Aminopyridine derivative | 62–76% | |

| Potassium methoxide | Methanol, reflux | 5-Methoxypyridine derivative | 55% |

Key Observations:

-

Lithium hexamethyldisilazane (LiHMDS) enhances reactivity in polar aprotic solvents like THF .

-

Steric hindrance from the pyrrolidine ring slows substitution compared to non-cyclic analogs.

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, yielding a free amine:

| Acid | Solvent | Time | Yield | Source |

|---|---|---|---|---|

| HCl (4M in dioxane) | Dichloromethane | 2 h | 89% | |

| Trifluoroacetic acid | DCM | 1 h | 95% |

Applications:

Reductive Bromine Removal

Catalytic hydrogenation selectively removes bromine without affecting the carbamate group:

| Catalyst | Pressure | Solvent | Yield | Source |

|---|---|---|---|---|

| 10% Pd/C | 1 atm | Ethanol | 78% | |

| Raney Ni | 3 atm | THF | 65% |

Ring Functionalization

The pyrrolidine ring participates in:

-

Oxidation: Conversion to pyrrolidinone using RuO₄ or NaIO₄.

-

Alkylation: Quaternization of the nitrogen with alkyl halides.

Example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylpyrrolidine derivative | 72% |

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura and Buchwald-Hartwig couplings:

Suzuki Reaction:

| Catalyst | Base | Yield | Source |

|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | 81% | |

| Pd(OAc)₂/XPhos | CsF | 88% |

Stability and Side Reactions

科学的研究の応用

Medicinal Chemistry

In medicinal chemistry, tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate serves as a precursor for developing drugs targeting specific biological pathways. Its structural characteristics allow it to act as a scaffold for designing inhibitors of enzymes and receptors. For instance, compounds derived from this structure have shown potential in modulating biological activity against various diseases, including cancer and neurological disorders.

Synthesis of Heterocyclic Compounds

The compound is frequently utilized as an intermediate in the synthesis of heterocyclic compounds. These compounds are essential in pharmaceuticals due to their diverse biological activities. The presence of both bromopyridine and pyrrolidine rings enhances the reactivity of this compound, facilitating the formation of more complex structures through various synthetic routes.

Agrochemicals

In the agrochemical industry, this compound is employed in the development of pesticides and herbicides. Its reactivity allows for modifications that enhance the efficacy and selectivity of agrochemical formulations.

Case Study 1: Development of Enzyme Inhibitors

A study demonstrated the synthesis of enzyme inhibitors using this compound as a key intermediate. The resulting compounds exhibited significant inhibitory activity against specific targets involved in tumor growth, showcasing the compound's potential in cancer therapy.

Case Study 2: Synthesis of Novel Agrochemicals

Research focused on modifying this compound to develop new agrochemicals with improved pest resistance. The modifications led to compounds that not only demonstrated enhanced efficacy but also reduced environmental impact compared to existing products.

作用機序

The mechanism of action of tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound can also interact with enzymes and receptors, affecting various biochemical pathways .

類似化合物との比較

tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate can be compared with similar compounds such as:

tert-Butyl (1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl)carbamate: This compound has a pyrazine ring instead of a pyridine ring, which can lead to different reactivity and biological activity.

tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate: This compound has a methyl group instead of a pyrrolidine ring, affecting its steric and electronic properties.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

生物活性

tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate is a chemical compound characterized by the molecular formula C14H21BrN2O2. This compound has garnered attention in pharmaceutical research due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanism of action, comparisons with similar compounds, and relevant case studies.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-(5-bromopyridin-2-yl)pyrrolidine. This reaction is often facilitated by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom in the pyridine ring can form covalent bonds with nucleophilic sites in proteins, leading to modulation of their activity. This interaction can influence various biochemical pathways, including enzyme inhibition and receptor modulation.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies have shown that related pyrrolidine derivatives can inhibit the growth of cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The structural features of pyridine and pyrrolidine rings are known to contribute to the bioactivity against various pathogens, making them promising candidates for further exploration in antimicrobial drug development .

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds reveals significant differences in biological activity:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| tert-Butyl (1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl)carbamate | Pyrazine instead of Pyridine | Different reactivity patterns |

| tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate | Methyl group instead of Pyrrolidine | Altered steric and electronic properties |

These comparisons highlight how slight modifications in structure can lead to variations in biological effectiveness and therapeutic potential.

Study on Antidepressant Activity

A study focusing on piperazine-containing drugs noted that compounds with similar structural motifs as this compound exhibited antidepressant effects through modulation of serotonin receptors. This suggests that our compound could potentially influence mood-related pathways, warranting further investigation into its psychopharmacological effects .

Inhibition Studies

Recent research identified novel inhibitors derived from high-throughput screening that share structural similarities with our compound. These inhibitors showed significant activity against specific protein targets involved in disease processes, indicating that this compound could also serve as a lead compound for developing new therapeutic agents .

特性

IUPAC Name |

tert-butyl N-[1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)17-11-6-7-18(9-11)12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJHINVCNZFKMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。